Ethyl 1-azidocyclopropane-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-azidocyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-11-5(10)6(3-4-6)8-9-7/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJESKSBIBBFDBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509632 | |
| Record name | Ethyl 1-azidocyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82997-99-7 | |
| Record name | Ethyl 1-azidocyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Methodological Analysis
Nucleophilic Substitution of Halocyclopropane Intermediates
The most widely reported method involves substituting a halide group on a preformed cyclopropane ring with an azide.
Precursor Synthesis: Ethyl 1-(Chloromethyl)cyclopropane-1-Carboxylate
The synthesis begins with ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate, which is chlorinated using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–10°C. The hydroxyl group is converted to a chloromethyl derivative, yielding a reactive intermediate.
Reaction Conditions
Cyclopropanation of Azide-Containing Diazo Compounds
An alternative approach involves constructing the cyclopropane ring via [2+1] cycloaddition using diazo esters. While less documented, this method avoids handling prefunctionalized halides.
Diazo Precursor Preparation
Ethyl diazoacetate reacts with a vinyl azide under Simmons-Smith conditions (Zn/Cu couple) to form the cyclopropane ring. However, this method faces challenges in regioselectivity and azide stability.
Challenges
Direct Esterification of 1-Azidocyclopropane-1-Carboxylic Acid
While theoretically straightforward, direct esterification of the carboxylic acid with ethanol is complicated by the azide’s sensitivity to acidic conditions.
Workaround Strategy
Comparative Analysis of Preparation Methods
| Method | Key Steps | Solvent | Temperature (°C) | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Nucleophilic Substitution | Chlorination → Azide substitution | DCM → DMF | 0–10 → 60–80 | 75–80 | High yield; scalable | Toxic reagents; multi-step |
| Cyclopropanation | Diazo cycloaddition | Diethyl ether | 25–40 | 50–60 | Single-step ring formation | Low yield; azide instability |
| Direct Esterification | Acid protection → Esterification | Ethanol | 70–90 | 65–70 | Avoids halides | Requires protection/deprotection |
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-azidocyclopropane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Lithium Aluminum Hydride: Used for reduction of the azido group.
Copper Catalysts: Used in cycloaddition reactions to facilitate the formation of triazoles.
Major Products Formed
Aminocyclopropane Derivatives: Formed through reduction of the azido group.
Triazole Derivatives: Formed through cycloaddition reactions.
Scientific Research Applications
Ethyl 1-azidocyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Used in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of ethyl 1-azidocyclopropane-1-carboxylate largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles. The molecular targets and pathways involved vary based on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Ethyl 1-azidocyclopropane-1-carboxylate can be compared with other azido-substituted cyclopropane derivatives, such as:
1-Aminocyclopropane-1-carboxylic Acid: A precursor to the plant hormone ethylene and involved in various biological processes.
1-Azidocyclopropane-1-carboxylic Acid: Similar in structure but lacks the ethyl ester group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its combination of the azido group and the ethyl ester group, which provides distinct reactivity and potential for diverse applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
